molecular formula C7H17ClN2O B6167746 2-amino-N-methylhexanamide hydrochloride CAS No. 2770358-58-0

2-amino-N-methylhexanamide hydrochloride

Cat. No. B6167746
CAS RN: 2770358-58-0
M. Wt: 180.7
InChI Key:
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Description

2-Amino-N-methylhexanamide hydrochloride (2-AMH) is an organic compound with a molecular formula of C6H13ClN2O and a molecular weight of 166.6 g/mol. It is a white crystalline solid, soluble in water and organic solvents, and has a melting point of around 180°C. 2-AMH is used as a reagent in organic synthesis and as a starting material for the preparation of a variety of pharmaceuticals, including some anti-cancer drugs.

Mechanism of Action

2-amino-N-methylhexanamide hydrochloride is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the action of COX-2, 2-amino-N-methylhexanamide hydrochloride can reduce inflammation and pain.
Biochemical and Physiological Effects
2-amino-N-methylhexanamide hydrochloride has been shown to have anti-inflammatory and analgesic properties, as well as anti-cancer effects. In addition, 2-amino-N-methylhexanamide hydrochloride has been shown to have antioxidant and neuroprotective effects, as well as to reduce oxidative stress. Furthermore, 2-amino-N-methylhexanamide hydrochloride has been found to have anticonvulsant and antiepileptic effects, as well as to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

2-amino-N-methylhexanamide hydrochloride is a relatively inexpensive and readily available compound, making it an attractive starting material for organic synthesis. It is also relatively stable and has a relatively low melting point, making it suitable for use in laboratory experiments. However, 2-amino-N-methylhexanamide hydrochloride can be toxic in high concentrations and can cause irritation to the skin and eyes, so it should be handled with caution.

Future Directions

There is still much to be explored with regards to 2-amino-N-methylhexanamide hydrochloride, and some potential future directions for research include: further exploration of its anti-inflammatory, analgesic, and anti-cancer properties; further investigation into its potential applications in the synthesis of other pharmaceuticals; further exploration of its potential use as a reagent in organic synthesis; further investigation into its potential use as a catalyst in polymerization reactions; further exploration of its potential use as a solvent in organic synthesis; further exploration of its potential antioxidant and neuroprotective effects; and further exploration of its potential anticonvulsant and antiepileptic effects.

Synthesis Methods

The synthesis of 2-amino-N-methylhexanamide hydrochloride involves the reaction of N-methylaminohexanamide with hydrochloric acid in aqueous solution. The reaction proceeds in two steps, first forming the hydrochloride salt of N-methylaminohexanamide and then the 2-amino-N-methylhexanamide hydrochloride hydrochloride salt. The reaction is carried out at room temperature and yields a white crystalline solid.

Scientific Research Applications

2-amino-N-methylhexanamide hydrochloride has been extensively studied for its potential applications in medicinal chemistry, particularly as a starting material for the synthesis of a number of anti-cancer drugs. It has also been studied for its potential use in the synthesis of other pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. In addition, 2-amino-N-methylhexanamide hydrochloride has been studied as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-methylhexanamide hydrochloride involves the reaction of N-methylhexanamide with hydrochloric acid and ammonium hydroxide.", "Starting Materials": [ "N-methylhexanamide", "Hydrochloric acid", "Ammonium hydroxide" ], "Reaction": [ "Add N-methylhexanamide to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C and stir for 1 hour", "Allow the reaction mixture to cool to room temperature", "Add ammonium hydroxide to the reaction mixture until the pH reaches 7-8", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain 2-amino-N-methylhexanamide hydrochloride" ] }

CAS RN

2770358-58-0

Product Name

2-amino-N-methylhexanamide hydrochloride

Molecular Formula

C7H17ClN2O

Molecular Weight

180.7

Purity

95

Origin of Product

United States

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